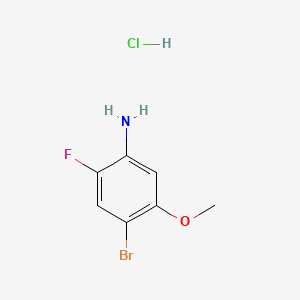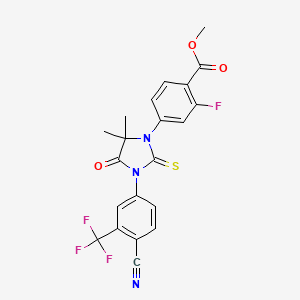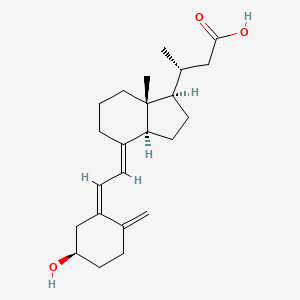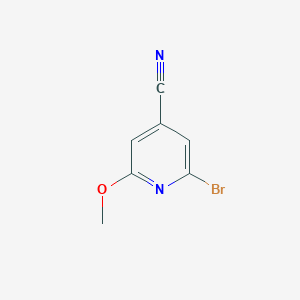![molecular formula C7H5IN2O B12328448 4H-Pyrrolo[3,2-c]pyridin-4-one, 1,5-dihydro-3-iodo-](/img/structure/B12328448.png)
4H-Pyrrolo[3,2-c]pyridin-4-one, 1,5-dihydro-3-iodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Pyrrolo[3,2-c]pyridin-4-one, 1,5-dihydro-3-iodo- is a heterocyclic compound that belongs to the class of pyrrolopyridines. This compound is characterized by its unique structure, which includes a pyridine ring fused to a pyrrole ring, with an iodine atom attached at the 3-position. The compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrrolo[3,2-c]pyridin-4-one, 1,5-dihydro-3-iodo- can be achieved through various synthetic routes. One common method involves the use of a one-pot three-component reaction. This reaction typically involves the condensation of 4-aminopyridin-2(1H)-ones, 2,2-dihydroxy-1-arylethan-1-ones, and 4-hydroxy-2H-pyran-2-ones in water . This strategy is advantageous due to its use of inexpensive starting materials, atom and step economy, environmental friendliness, and good to excellent yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
4H-Pyrrolo[3,2-c]pyridin-4-one, 1,5-dihydro-3-iodo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The iodine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as potassium carbonate, and are carried out in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: N-oxides of the parent compound.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4H-Pyrrolo[3,2-c]pyridin-4-one, 1,5-dihydro-3-iodo- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Wirkmechanismus
The mechanism of action of 4H-Pyrrolo[3,2-c]pyridin-4-one, 1,5-dihydro-3-iodo- involves its interaction with specific molecular targets. One of the primary targets is Casein kinase 1 alpha and delta (CSNK1α and CSNK1δ), which are involved in various cellular processes, including cell cycle regulation and apoptosis . By inhibiting these kinases, the compound can modulate signaling pathways that are critical for cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Amino-2-[2-(acylamino)pyridin-4-yl]-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one
- 4H-Pyrrolo[3,2-c]pyridin-4-one, 1,5,6,7-tetrahydro-2-[5-methoxy-2-(3-quinolinyl)-4-pyrimidinyl]-
Uniqueness
4H-Pyrrolo[3,2-c]pyridin-4-one, 1,5-dihydro-3-iodo- is unique due to the presence of the iodine atom at the 3-position, which can significantly influence its reactivity and biological activity. This structural feature distinguishes it from other pyrrolopyridine derivatives and can be exploited in the design of novel compounds with enhanced properties.
Eigenschaften
Molekularformel |
C7H5IN2O |
|---|---|
Molekulargewicht |
260.03 g/mol |
IUPAC-Name |
3-iodo-3a,5-dihydropyrrolo[3,2-c]pyridin-4-one |
InChI |
InChI=1S/C7H5IN2O/c8-4-3-10-5-1-2-9-7(11)6(4)5/h1-3,6H,(H,9,11) |
InChI-Schlüssel |
MGHOLXIWLGFNJB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC(=O)C2C1=NC=C2I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl (3aS,4S,5S,6E,10Z,11aR)-5-acetyloxy-4-[(2R,3R)-2,3-dimethyloxirane-2-carbonyl]oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B12328376.png)

![2-[2-Chloro-4-(3,5-dioxo-1,2,4-triazinan-2-yl)phenyl]-2-(4-chlorophenyl)acetonitrile](/img/structure/B12328393.png)
![2-Propanol, 1-[[4-[(4-aminophenyl)methyl]phenyl]amino]-3-phenoxy-](/img/structure/B12328395.png)

![Ethyl 2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoate](/img/structure/B12328408.png)




![6,7,8,9-tetrahydro-5H-benzo[7]annulen-7-ol](/img/structure/B12328442.png)


